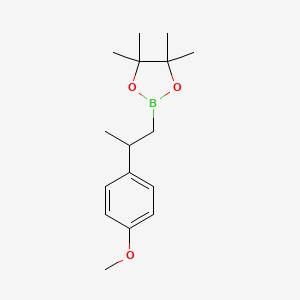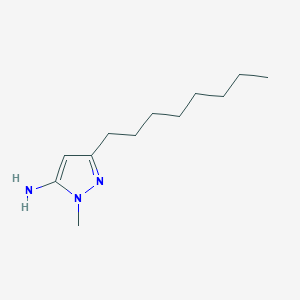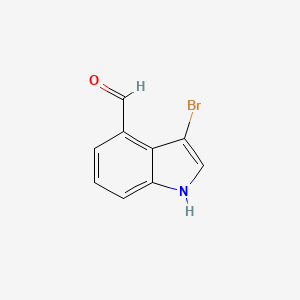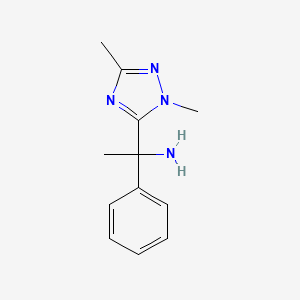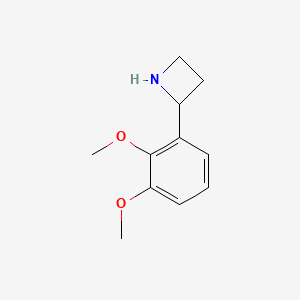
2-Oxo-3-(quinoxalin-2-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3-(quinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.2 g/mol It is characterized by the presence of a quinoxaline ring attached to a propanoic acid moiety, which includes a keto group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the use of xylene as a solvent, where the reagents are dissolved and the solution is microwaved in a sealed tube at 220°C for 1 hour . This method ensures the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure maximum yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-3-(quinoxalin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, halogen, and amino groups
Applications De Recherche Scientifique
2-Oxo-3-(quinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with enzymes and receptors, modulating their activity. The keto group can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-3-(quinoxalin-2-yl)butanoic acid: Similar structure with an additional carbon atom in the propanoic acid moiety.
2-Oxo-3-(quinoxalin-2-yl)pentanoic acid: Similar structure with two additional carbon atoms in the propanoic acid moiety.
2-Oxo-3-(quinoxalin-2-yl)hexanoic acid: Similar structure with three additional carbon atoms in the propanoic acid moiety.
Uniqueness
2-Oxo-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. The presence of the quinoxaline ring and the keto group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H8N2O3 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
2-oxo-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10(11(15)16)5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,6H,5H2,(H,15,16) |
Clé InChI |
GTWPREPSBZZPAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


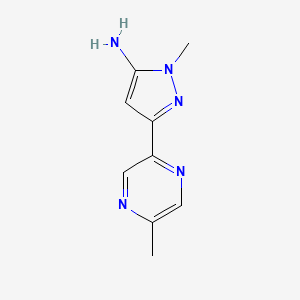
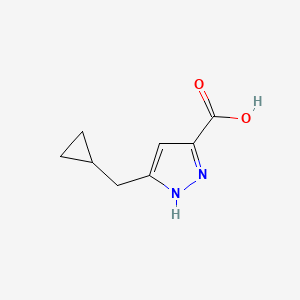
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)
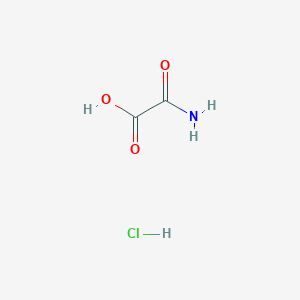




![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
